molecular formula C17H20N6O B611252 TC-Mps1-12

TC-Mps1-12

Cat. No.: B611252
M. Wt: 324.4 g/mol
InChI Key: XDEFNAWAKYQBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC Mps1 12: is a potent and selective inhibitor of monopolar spindle 1 (Mps1), also known as TTK. Mps1 is a kinase involved in the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. The inhibition of Mps1 by TC Mps1 12 has shown promising results in cancer research, particularly in targeting chromosomal instability in cancer cells .

Biochemical Analysis

Biochemical Properties

TC-Mps1-12 is a potent and selective inhibitor of Mps1, with an IC50 value of 6.4 nM . It interacts with Mps1 kinase, inhibiting its activity and thereby disrupting the normal function of this enzyme .

Cellular Effects

This compound has been shown to suppress the growth of hepatocellular carcinoma cells . It does this by causing chromosomal instability, leading to mitotic catastrophe and apoptosis . This results in a reduction in cell viability and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of Mps1 kinase . This leads to chromosome misalignment and missegregation, and disorganization of centrosomes . Despite these errors, cells treated with this compound override the spindle assembly checkpoint, resulting in a shortened mitotic duration and mitotic slippage .

Temporal Effects in Laboratory Settings

Over time, treatment with this compound leads to the accumulation of chromosomal instabilities in cells . This results in long-term effects on cellular function, including mitotic catastrophe and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the growth of tumors in a dose-dependent manner . At high doses, it exhibits significant tumor growth inhibition without causing weight loss .

Metabolic Pathways

As an inhibitor of Mps1 kinase, it likely impacts pathways involving this enzyme .

Subcellular Localization

As it is a small molecule inhibitor, it is likely to be able to diffuse across cell membranes and access various compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC Mps1 12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of TC Mps1 12.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

    Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of TC Mps1 12 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: TC Mps1 12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, TC Mps1 12 is used as a tool compound to study the role of Mps1 kinase in various cellular processes. It helps in understanding the biochemical pathways and interactions involving Mps1.

Biology: In biological research, TC Mps1 12 is utilized to investigate the mechanisms of cell division and chromosomal stability. It is particularly valuable in studying the effects of Mps1 inhibition on cancer cells.

Medicine: TC Mps1 12 has shown potential in cancer therapy, especially in targeting cancers with high chromosomal instability. It induces mitotic catastrophe and apoptosis in cancer cells, making it a promising candidate for further drug development .

Industry: In the pharmaceutical industry, TC Mps1 12 is used in preclinical studies to evaluate its efficacy and safety as a potential anticancer agent. It also serves as a reference compound in the development of new Mps1 inhibitors .

Comparison with Similar Compounds

    Reversine: Another Mps1 inhibitor with similar effects on chromosomal stability.

    AZ3146: A selective Mps1 inhibitor used in cancer research.

    NMS-P715: An Mps1 inhibitor with potential anticancer properties.

Uniqueness: TC Mps1 12 is unique due to its high selectivity and potency against Mps1. Its ability to induce mitotic catastrophe and apoptosis in cancer cells makes it a valuable tool in cancer research and a promising candidate for therapeutic development .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFNAWAKYQBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for TC-Mps1-12?

A: this compound is a novel inhibitor of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [] While the exact binding mechanism is not elaborated on in the provided abstracts, inhibiting Mps1 disrupts its role in chromosome alignment and the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to chromosomal instability, ultimately suppressing the growth of hepatocellular carcinoma cells. []

Q2: Is there any structural information available for this compound?

A: One abstract mentions that the crystal structure of the TTK kinase domain in complex with this compound has been determined. [] Unfortunately, the abstract does not provide further details about the molecular formula, weight, or spectroscopic data. Further investigation into full-text research articles or databases is recommended to obtain comprehensive structural information about this compound.

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